N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide
Description
N-[3-(1H-Imidazol-1-yl)propyl]-3,4-dimethylbenzamide is a synthetic benzamide derivative characterized by a 3,4-dimethyl-substituted aromatic ring linked to a propyl chain terminating in an imidazole group. Its synthesis likely follows established protocols for similar compounds, involving acylation of 3-(1H-imidazol-1-yl)propan-1-amine with 3,4-dimethylbenzoyl chloride under inert conditions .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-4-5-14(10-13(12)2)15(19)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRBPCDCEGSAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386415 | |
| Record name | N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5694-60-0 | |
| Record name | N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Attachment of the Propyl Chain: The imidazole ring is then reacted with 3-bromopropylamine to introduce the propyl chain.
Formation of the Benzamide Moiety: The final step involves the reaction of the resulting intermediate with 3,4-dimethylbenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes selective reactions at distinct functional groups:
2.1 Imidazole Ring Modifications
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at reflux to form N-alkylated imidazolium salts .
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Example:
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu(II), Zn(II)) via imidazole nitrogen lone pairs.
2.2 Benzamide Hydrolysis
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Acidic Hydrolysis : Reflux with 6M HCl yields 3,4-dimethylbenzoic acid and 3-(1H-imidazol-1-yl)propan-1-amine hydrochloride.
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Conditions: 12 hr reflux, 95°C
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Recovery: >90% amine
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2.3 Aromatic Electrophilic Substitution
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Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to form nitro derivatives at the para position of the benzamide ring .
Reaction Mechanisms
Key mechanistic insights include:
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Amide Coupling : Proceeds via activation of the carboxylic acid to an active ester (HATU-mediated), followed by nucleophilic attack by the amine .
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Imidazole Alkylation : Follows an Sₙ2 mechanism, with the imidazole nitrogen acting as the nucleophile .
Analytical Characterization
Reaction products are characterized using:
| Technique | Key Data for Parent Compound | Source |
|---|---|---|
| ¹H NMR | δ 7.45 (s, 1H, imidazole), 2.25 (s, 6H, CH₃) | |
| IR | 1650 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (N-H stretch) | |
| HPLC | Retention time: 8.2 min (C18 column, MeCN/H₂O) |
Stability and Reactivity
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The imidazole moiety is critical for the interaction with biological targets, enhancing the compound's efficacy against various cancer types .
GSK-3 Inhibition
This compound has been identified as a potential inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in numerous cellular processes including metabolism and cell cycle regulation. GSK-3 inhibitors are of interest in the treatment of diseases such as diabetes and Alzheimer's disease . The selectivity and potency of this compound make it a candidate for further development in this area.
Seed Protection and Growth Stimulation
In agricultural research, derivatives of imidazole have been explored for their ability to protect seeds and stimulate growth. A study demonstrated that complexes formed with this compound could enhance seed germination and root development in various crops, including wheat and soybeans. These complexes were shown to improve water retention and protect against pathogens, showcasing the compound's dual role as a growth stimulator and protector .
Polymer Development
The unique properties of this compound have led to its investigation in polymer science. Its ability to form stable complexes with other materials makes it suitable for use in developing advanced polymers with enhanced mechanical properties. These polymers can be utilized in various applications ranging from coatings to biomedical devices.
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the benzamide moiety can interact with biological membranes, altering their properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Available data for analogs highlight trends in solubility and stability:
Key Observations :
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition : Fluorinated and nitro-substituted analogs (e.g., compounds 6 and 8, ) show moderate CA inhibition, with IC₅₀ values ranging from 0.8–5.2 µM . The target compound’s methyl groups may reduce binding affinity compared to electron-deficient aromatic rings.
- CntA Inhibition : MMV3 () exhibits potent activity against CntA, a bacterial enzyme, with sub-micromolar efficacy. Structural similarities suggest the target compound may share this mechanism .
Antimicrobial and Antifungal Activity
Toxicological Considerations
- Nitrofuran derivatives (e.g., compound 2, ) exhibit hepatotoxicity in murine models at high doses (LD₅₀: 120 mg/kg) due to reactive metabolite formation . The target compound’s lack of nitro groups may mitigate this risk.
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. The compound features a unique structure that includes an imidazole moiety, which is known for its diverse biological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Characteristics
- Molecular Formula : C₁₅H₁₉N₃O
- Molecular Weight : 257.33 g/mol
- CAS Number : 126233-98-5
- LogP : 2.71 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Modulation : The imidazole group can form hydrogen bonds and electrostatic interactions with receptors, potentially modulating their activity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses and apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties:
- In vitro Studies : Cell viability assays have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Mechanism : The anticancer effect is believed to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- Bacterial Inhibition : Studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
- Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. What are the common synthetic strategies for preparing N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the imidazole-propyl moiety can be introduced by reacting 3-(1H-imidazol-1-yl)propan-1-amine with activated 3,4-dimethylbenzoyl chloride under reflux in anhydrous dichloromethane or THF. Catalysts like triethylamine or DMAP may enhance yield . Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (1.2–1.5 equivalents of acyl chloride), and using inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and imidazole-proton coupling patterns (e.g., imidazole protons at δ 7.3–7.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] ~316.2 m/z) .
- X-ray Crystallography : ORTEP-3 software can resolve crystal structures, highlighting bond angles and intermolecular interactions .
Q. What biological assays are routinely used to evaluate the bioactivity of imidazole-containing benzamide derivatives?
- Methodological Answer : Common assays include:
- Enzyme Inhibition Studies : Fluorometric assays for kinases or acetylcholinesterase, using substrates like ATP or acetylthiocholine iodide .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity Assays : MTT or SRB protocols on cancer cell lines (e.g., IC determination) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on benzamide or imidazole) influence physicochemical properties like solubility and thermal stability?
- Methodological Answer :
- Solubility : Introduce polar groups (e.g., hydroxyl or amine) on the benzamide ring to enhance aqueous solubility. Hydrophobic 3,4-dimethyl groups reduce solubility but improve membrane permeability .
- Thermal Stability : DSC/TGA analysis shows that methyl substituents increase melting points (e.g., 160–180°C), while flexible propyl-imidazole chains lower decomposition temperatures .
Q. How can researchers resolve contradictory data in biological activity between similar derivatives?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple concentrations to confirm potency trends .
- Molecular Docking : Use AutoDock Vina to compare binding modes; e.g., imidazole interactions with catalytic residues may explain activity variations .
- Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out pharmacokinetic interference .
Q. What advanced techniques are used to study this compound’s interaction with biological targets at the atomic level?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to visualize binding pockets .
- NMR Titration : Monitor chemical shift perturbations in - HSQC spectra to map protein-ligand interactions .
- Molecular Dynamics Simulations : AMBER or GROMACS to simulate binding stability and conformational changes over 100-ns trajectories .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Bioisosteric Replacement : Substitute imidazole with triazole or thiazole to modulate electron density and H-bonding .
- Substituent Scanning : Use parallel synthesis to test halogen (Cl, F) or methoxy groups at the benzamide 4-position .
- QSAR Modeling : Generate 3D descriptors (e.g., LogP, polar surface area) and correlate with IC data via partial least squares regression .
Specialized Applications
Q. What role does this compound play in developing enzyme inhibitors, and what validation steps are required?
- Methodological Answer : It serves as a scaffold for acetylcholinesterase (AChE) inhibitors. Post-synthesis validation includes:
Q. How is this compound utilized in polymer science, and what properties make it suitable?
- Methodological Answer : The imidazole-propyl group enables thermoresponsive behavior in polymers (e.g., Poly(N-[3-(1H-imidazol-1-yl)propyl]acrylamide). Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
